molecular formula C12H21NO5 B12931590 tert-Butyl (S)-3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

tert-Butyl (S)-3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Cat. No.: B12931590
M. Wt: 259.30 g/mol
InChI Key: ZAMPPXRQKCGWGE-VIFPVBQESA-N
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Description

tert-Butyl (S)-3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate is a chemical compound that features a morpholine ring substituted with a tert-butyl group and a methoxy-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and 2-methoxy-2-oxoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted morpholine derivatives.

Scientific Research Applications

tert-Butyl (S)-3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe to investigate biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-3-(2-hydroxy-2-oxoethyl)morpholine-4-carboxylate
  • tert-Butyl (S)-3-(2-chloro-2-oxoethyl)morpholine-4-carboxylate
  • tert-Butyl (S)-3-(2-amino-2-oxoethyl)morpholine-4-carboxylate

Uniqueness

tert-Butyl (S)-3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate is unique due to the presence of the methoxy-oxoethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-5-6-17-8-9(13)7-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

ZAMPPXRQKCGWGE-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@@H]1CC(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CC(=O)OC

Origin of Product

United States

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